3',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
3’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms and a trifluoromethoxy group makes this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring the presence of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)thiophene-2-carboxylic acid: Another compound with similar structural features but different functional groups.
[3’,5’-Difluoro-5-(trifluoromethoxy)-3-biphenylyl]methanol: A related compound with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The unique combination of fluorine atoms and a trifluoromethoxy group in 3’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O3/c15-10-2-8(3-11(16)6-10)7-1-9(13(20)21)5-12(4-7)22-14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEXLMGXBUFHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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